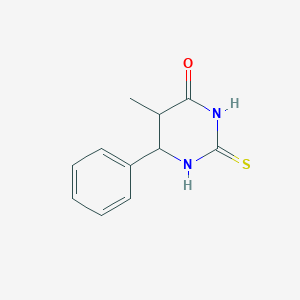
5-Methyl-6-phenyl-2-sulfanylidene-1,3-diazinan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-6-phenyl-2-sulfanylidene-1,3-diazinan-4-one is a heterocyclic compound with a unique structure that includes a diazinane ring substituted with methyl, phenyl, and sulfanylidene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-phenyl-2-sulfanylidene-1,3-diazinan-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a methyl-substituted diazinane with a phenyl-substituted thioketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-6-phenyl-2-sulfanylidene-1,3-diazinan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The methyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-Methyl-6-phenyl-2-sulfanylidene-1,3-diazinan-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-Methyl-6-phenyl-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. Additionally, it may interact with cellular pathways, modulating biological processes. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one
- 1,5,6,7-Tetrahydro-4H-indol-4-one derivatives
Uniqueness
5-Methyl-6-phenyl-2-sulfanylidene-1,3-diazinan-4-one is unique due to its specific substitution pattern and the presence of the sulfanylidene group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H12N2OS |
|---|---|
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
5-methyl-6-phenyl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C11H12N2OS/c1-7-9(8-5-3-2-4-6-8)12-11(15)13-10(7)14/h2-7,9H,1H3,(H2,12,13,14,15) |
InChI-Schlüssel |
VUVTYUNEOYFGNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(NC(=S)NC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


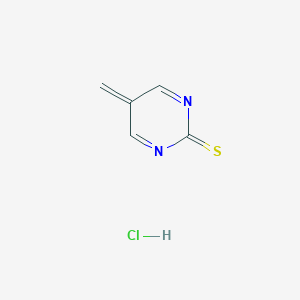

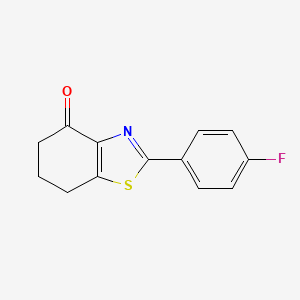
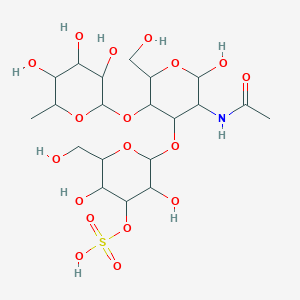
![4-[(3-Nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12315361.png)
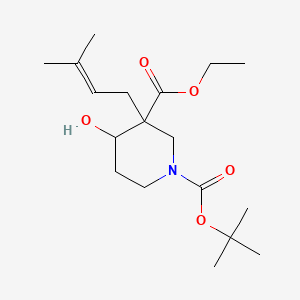
![2-Fluoro-5-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile](/img/structure/B12315381.png)

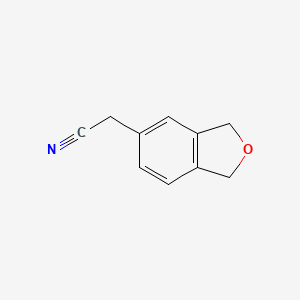
![3-Methyl-2-[(1-methyl-2-oxopyridin-4-yl)formamido]pentanoic acid](/img/structure/B12315394.png)
![4-(2-Methylphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B12315400.png)
![1-[2-[[2-[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12315401.png)
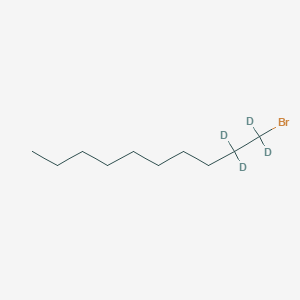
![2-[(1-Carboxyethyl)amino]-4-phenylbutanoic acid](/img/structure/B12315426.png)
